Linear α-olefins fail as hydrogen acceptors due to allylic C-H activation. Neohexene (CAS 558-37-2) eliminates this with its fully substituted allylic position, ensuring clean Ir-catalyzed dehydrogenation of LOHCs. Its 1,2-methyl shift yields exclusively HMT, the musk intermediate. As a comonomer, it introduces tert-butyl branching in polyethylene. - Allylic H-free hydrogen acceptor - Exclusive precursor to HMT - Bulk comonomer for branched polyolefins - In stock, global shipping.
3,3-Dimethyl-1-butene (CAS 558-37-2), commonly known as neohexene, is a highly sterically congested terminal alkene characterized by a tert-butyl group immediately adjacent to the vinyl moiety. In industrial and advanced laboratory procurement, it is primarily sourced as a specialized hydrogen acceptor for transfer dehydrogenation, a bulky comonomer for advanced polyolefins, and a specific precursor for polycyclic synthetic musks. Unlike standard linear alpha-olefins (e.g., 1-hexene), its lack of allylic C-H bonds and its propensity for predictable carbocation rearrangement (methyl shifts) define its unique utility. Buyers must prioritize this compound when synthetic pathways or catalytic cycles require extreme steric bulk or absolute protection against allylic side reactions [1].
Substituting 3,3-dimethyl-1-butene with lower-cost linear alpha-olefins, such as 1-hexene or 1-octene, routinely results in process failure in specialized applications. In catalytic transfer dehydrogenation, linear alkenes possess reactive allylic hydrogens that undergo rapid isomerization and allylic C-H activation, poisoning the transition-metal catalyst and halting conversion. In Friedel-Crafts alkylation, linear alkenes form secondary carbocations that yield complex, mixed-alkylation byproducts, whereas 3,3-dimethyl-1-butene undergoes a rapid, thermodynamically driven methyl shift to form a specific tertiary carbocation essential for polycyclic musk synthesis. Consequently, substitution is impossible when the chemical mechanism relies on the absolute absence of allylic protons or the specific steric bulk of the tert-butyl group [1].
In homogeneous dehydrogenation of liquid organic hydrogen carriers (LOHCs) and alkanes using Ir-PCP pincer catalysts at 150–200 °C, the choice of sacrificial hydrogen acceptor dictates catalyst longevity. Standard acceptors like 1-hexene possess allylic hydrogens, leading to rapid double-bond isomerization and competitive allylic C-H activation that deactivates the catalyst. 3,3-Dimethyl-1-butene completely lacks allylic hydrogens. This structural feature suppresses acceptor-driven side reactions, enabling sustained catalytic turnover and high conversion (e.g., >90% for specific LOHCs) without the acceptor degrading into a complex isomeric mixture [1].
| Evidence Dimension | Acceptor stability and side-reaction suppression |
| Target Compound Data | Undergoes clean hydrogenation to 2,2-dimethylbutane without isomerization |
| Comparator Or Baseline | 1-Hexene (undergoes rapid isomerization and allylic activation) |
| Quantified Difference | Eliminates allylic C-H side reactions, maximizing Ir-catalyst turnover at 200 °C |
| Conditions | Ir-PCP catalyzed transfer dehydrogenation at 150–200 °C |
Procurement of this specific alkene is critical for researchers scaling LOHC systems, as it prevents acceptor-driven catalyst poisoning.
During Lewis acid-catalyzed electrophilic addition, the carbon framework of the olefin dictates the intermediate stability. When reacted with HCl or Lewis acids, 1-hexene forms a secondary carbocation, leading to standard Markovnikov addition or mixed alkylation. In contrast, 3,3-dimethyl-1-butene undergoes an immediate, thermodynamically driven methyl shift (from C3 to C2) to form a highly stable tertiary carbocation. This specific rearrangement is a mandatory step in the industrial Friedel-Crafts alkylation with p-cymene to produce 1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene (HMT), a critical precursor for synthetic musk fragrances [1].
| Evidence Dimension | Carbocation intermediate stability and pathway |
| Target Compound Data | Exclusive formation of a tertiary carbocation via 1,2-methyl shift |
| Comparator Or Baseline | 1-Hexene (forms secondary carbocation, no methyl shift) |
| Quantified Difference | Enables specific cyclization to HMT musk precursors, unattainable with linear hexenes |
| Conditions | Lewis acid-catalyzed Friedel-Crafts alkylation |
For industrial fragrance synthesis, procuring this exact alkene is mandatory to drive the specific carbocation rearrangement required for the HMT polycyclic skeleton.
Incorporating bulky side chains into polyethylene modifies its thermal and mechanical profile. While linear alpha-olefins like 1-hexene are easily incorporated using standard Ziegler-Natta catalysts, they yield flexible butyl branches. 3,3-Dimethyl-1-butene features extreme steric bulk directly adjacent to the vinyl group, preventing enchainment by standard catalysts. However, when paired with specialized aryloxo half-titanocenes or chain-walking Pd-diimine catalysts, it successfully copolymerizes with ethylene. This yields polyolefins with highly rigid tert-butyl side groups, providing a distinct thermomechanical profile compared to standard linear low-density polyethylene (LLDPE) [1].
| Evidence Dimension | Polymer side-chain rigidity and catalyst requirement |
| Target Compound Data | Yields rigid tert-butyl branches; requires specialized Pd/Ti catalysts |
| Comparator Or Baseline | 1-Hexene (yields flexible butyl branches; polymerizes with standard catalysts) |
| Quantified Difference | Provides extreme steric congestion near the polymer backbone, altering material rigidity |
| Conditions | Ethylene copolymerization using half-titanocene or Pd-diimine catalysts |
Material scientists must select this specific comonomer when targeting high-rigidity, sterically congested polyolefin architectures that standard linear alpha-olefins cannot achieve.
Directly downstream of its lack of allylic hydrogens, 3,3-dimethyl-1-butene is the premier choice for driving the dehydrogenation of liquid organic hydrogen carriers (e.g., perhydro-dibenzofuran) using Ir-pincer catalysts. It ensures high conversion rates without degrading into complex isomeric mixtures that would complicate solvent recovery or poison the catalyst[1].
Leveraging its predictable 1,2-methyl shift upon protonation, this compound is procured at scale for Friedel-Crafts alkylation with p-cymene. This specific carbocation rearrangement is the only viable pathway to synthesize 1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene (HMT), a core building block for commercial musk fragrances [2].
For advanced materials research, 3,3-dimethyl-1-butene is utilized as a comonomer with ethylene. When processed with specialized chain-walking Pd-diimine or half-titanocene catalysts, it introduces rigid tert-butyl branches into the polymer backbone, creating novel polyolefins with distinct thermomechanical properties unavailable via standard 1-hexene enchainment[3].
Flammable;Irritant;Health Hazard